molecular formula C12H11NO4S2 B2636474 3-[(Thiophen-2-ylmethyl)sulfamoyl]benzoic acid CAS No. 603118-17-8

3-[(Thiophen-2-ylmethyl)sulfamoyl]benzoic acid

Cat. No.: B2636474
CAS No.: 603118-17-8
M. Wt: 297.4 g/mol
InChI Key: YWQWSEFRORVSOA-UHFFFAOYSA-N
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Description

3-[(Thiophen-2-ylmethyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C12H11NO4S2 and a molecular weight of 297.34 .


Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 2 sulfur atoms .

Scientific Research Applications

Luminescence Sensitization in Lanthanides

Thiophenyl-derivatized nitrobenzoic acid ligands, closely related to 3-[(Thiophen-2-ylmethyl)sulfamoyl]benzoic acid, have been evaluated for their potential in sensitizing Eu(III) and Tb(III) luminescence. These compounds, upon complexation with lanthanides, exhibited significant luminescence, characterized by solution and solid-state luminescence spectroscopy and X-ray crystallography. The study revealed high quantum yields and luminescence lifetimes in the Eu(III) and Tb(III) complexes, indicating the efficacy of these thiophene derivatives as sensitizers for lanthanide luminescence. This application is crucial for the development of luminescent materials with potential uses in bioimaging, lighting, and displays (Viswanathan & Bettencourt-Dias, 2006).

Synthesis of Benzo[b]thiophenes

A methodology involving the sulfanylation–acylation of C─H acids with 2-(chlorosulfanyl)benzoyl chloride was developed to prepare 2,2-disubstituted benzo[b]thiophenes and 2-substituted 3-hydroxybenzo[b]thiophenes. This process, which forms a thiophene ring, underscores the utility of thiophene derivatives in synthesizing complex thiophene-based compounds for various applications, including pharmaceuticals, materials science, and organic electronics (Młochowski & Potaczek, 2009).

Anticonvulsant Agent Synthesis

Research on the synthesis of stable and radioactive isotope-labeled compounds, including anticonvulsant agents like JNJ-26990990, highlights the relevance of thiophene derivatives in medicinal chemistry. These syntheses provide insights into the design and development of new therapeutic agents, demonstrating the importance of thiophene derivatives in drug discovery and development (Lin et al., 2013).

Corrosion Inhibition

A novel study on the inhibition effect of heterocyclic aromatic compounds, including thiophene-derivatives, on mild steel corrosion in an acidic medium showcased the potential of these compounds as corrosion inhibitors. The results, obtained through gravimetric, electrochemical, and morphological techniques, indicated high inhibition efficiency, pointing to the significance of thiophene derivatives in materials science and engineering applications (Chaitra et al., 2018).

Properties

IUPAC Name

3-(thiophen-2-ylmethylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S2/c14-12(15)9-3-1-5-11(7-9)19(16,17)13-8-10-4-2-6-18-10/h1-7,13H,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQWSEFRORVSOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603118-17-8
Record name 3-[(thiophen-2-ylmethyl)sulfamoyl]benzoic acid
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